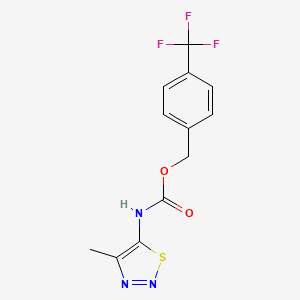
4-(trifluoromethyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group, the thiadiazole ring, and the carbamate group. These groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .Applications De Recherche Scientifique
Antitumor Properties
Compounds structurally related to 4-(trifluoromethyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate have been evaluated for their antitumor activities. A study on a new antitumor drug, R 17934 (NSC 238159), which shares a similar benzimidazole carbamate structure, demonstrated effectiveness against various experimental tumors such as lymphoid leukemia, melanotic melanoma, and Lewis lung carcinoma. Its low toxicity and therapeutic activity highlight its potential for clinical application in cancer treatment (Atassi & Tagnon, 1975).
Organic Electronics and Photophysics
Research into organic electronics has seen the synthesis of star-shaped single-polymer systems with simultaneous red, green, and blue (RGB) emission. These systems are relevant for their saturated white electroluminescence and amplified spontaneous emission (ASE) properties, contributing to advancements in light-emitting diodes (LEDs) and other optoelectronic devices. For example, a three-armed star-shaped polymer demonstrated saturated white emission, indicating the potential for high-efficiency lighting and display technologies (Liu et al., 2016).
Molecular Aggregation Studies
The effects of solvent on molecular aggregation have been studied in derivatives similar to the target compound, indicating significant insights into the photophysical properties of thiadiazole-based compounds. Such studies are crucial for understanding the material's properties in various solvents, impacting their applications in molecular electronics, sensors, and photovoltaics (Matwijczuk et al., 2016).
Antifilarial and Antitumor Agents
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and related derivatives have been synthesized and evaluated for their antifilarial and antitumor activities. One compound, in particular, showed significant in vivo antifilarial activity and in vitro antitumor efficacy, suggesting potential for development into therapeutic agents (Kumar et al., 1993).
Advanced Material Applications
Investigations into the molecular organization of dipalmitoylphosphatidylcholine bilayers containing bioactive compounds from the thiadiazole group have revealed how these compounds interact with lipid layers, offering insights into drug delivery systems and membrane-targeted therapies (Kluczyk et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[4-(trifluoromethyl)phenyl]methyl N-(4-methylthiadiazol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S/c1-7-10(21-18-17-7)16-11(19)20-6-8-2-4-9(5-3-8)12(13,14)15/h2-5H,6H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAIVBDWZDVLQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)NC(=O)OCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2686274.png)
![2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2686276.png)
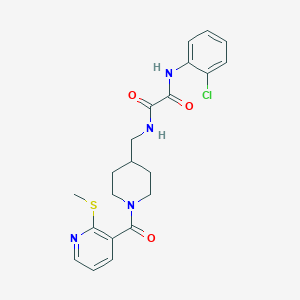
![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol](/img/structure/B2686279.png)
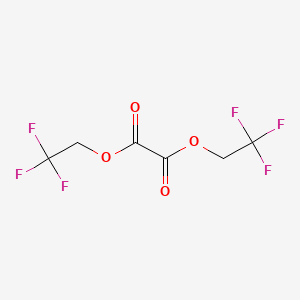
![4-methoxy-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2686282.png)
![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2686283.png)
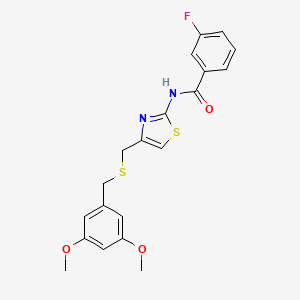
![1-Acetyl-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0<2,7>.0<9,14>.0<15,19>]nonadec a-2(7),3,5,9(14),10,12-hexaen-17-yl)benzene](/img/structure/B2686285.png)

![1-(4-bromophenyl)-5-(3-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2686288.png)
![3-chloro-2-[(E)-2-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2686289.png)
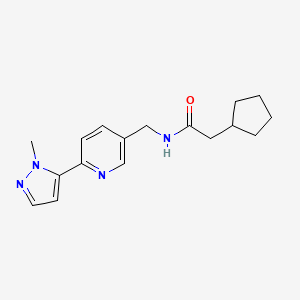
![2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate](/img/structure/B2686294.png)